(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole
Description
The compound (3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole features a fused oxireno-benzodioxole core, with a bromo substituent at position 4 and two methyl groups at position 2. Its stereochemistry (3aS,5aR,6aR,6bS) suggests a rigid, bicyclic framework that may influence its reactivity and biological interactions.
Key structural features:
- Core: Fused oxireno[2,3-g][1,3]benzodioxole system.
- Substituents: Bromine at position 4; two methyl groups at position 2.
- Stereochemistry: Chiral centers at 3a, 5a, 6a, and 6b positions, likely critical for enantioselective interactions.
Properties
IUPAC Name |
(3aS,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-9(2)12-6-4(10)3-5-7(11-5)8(6)13-9/h3,5-8H,1-2H3/t5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFOOAYHPAECGI-WCTZXXKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(O3)C=C(C2O1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H]3[C@H](O3)C=C([C@H]2O1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455882 | |
| Record name | (3aS,5aR,6aR,6bS)-4-Bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydro-2H-oxireno[e][1,3]benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130669-74-8 | |
| Record name | (3aS,5aR,6aR,6bS)-4-Bromo-3a,5a,6a,6b-tetrahydro-2,2-dimethyloxireno[e]-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130669-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aS,5aR,6aR,6bS)-4-Bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydro-2H-oxireno[e][1,3]benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole is a synthetic organic compound with notable structural characteristics that suggest potential biological activity. This compound has been studied for its pharmacological properties and applications in medicinal chemistry.
- Molecular Formula : C9H11BrO3
- Molecular Weight : 247.09 g/mol
- CAS Number : 130669-74-8
- Melting Point : 76-79 °C
- LogP : 1.5663 (indicating moderate lipophilicity)
- Solubility : Data on solubility is limited but is essential for understanding its bioavailability and interaction in biological systems .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study focusing on related brominated compounds demonstrated significant inhibition against various bacterial strains. The presence of the bromine atom is hypothesized to enhance the compound's reactivity and interaction with microbial cell membranes .
Anticancer Potential
There is emerging evidence supporting the anticancer potential of compounds within this chemical class. For instance:
- Mechanism of Action : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of benzodioxole exhibited cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7) .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties:
- In vitro Studies : Tests conducted on neuronal cell cultures demonstrated reduced oxidative stress and improved cell viability in the presence of this compound.
- Potential Applications : These findings suggest possible applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Activity Type | Notes |
|---|---|---|
| Bromine Substitution | Increased Reactivity | Enhances interaction with biological targets |
| Dimethyl Group | Lipophilicity | Improves membrane penetration |
| Tetrahydrooxireno Structure | Antimicrobial Activity | Related compounds show effective microbial inhibition |
Scientific Research Applications
Applications in Medicinal Chemistry
- Anticancer Research :
- Synthesis of Bioactive Molecules :
- Drug Development :
Applications in Materials Science
- Polymer Chemistry :
- Nanotechnology :
Case Study 1: Anticancer Activity
A study conducted by researchers at Brock University demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The research highlighted the need for further exploration into the mechanisms of action and potential therapeutic applications .
Case Study 2: Polymer Synthesis
In a collaborative study published by the Royal Society of Chemistry, researchers successfully synthesized a series of polymers using functionalized derivatives of this compound as monomers. The resulting materials demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers .
Comparison with Similar Compounds
Structural Analog: Furo[2,3-d][1,3]dioxole Derivatives
The compound (3aR,5S,6S,6aR)-6-benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole () shares a fused dioxole ring system but differs in substituents and stereochemistry:
- Core: Furo[2,3-d][1,3]dioxole vs. oxireno[2,3-g]benzodioxole.
- Substituents : Benzyloxy and methyl groups vs. bromo and methyl groups.
- Impact : The bromo group in the target compound may enhance electrophilic reactivity compared to the benzyloxy groups in ’s compound, which could increase steric bulk and reduce metabolic stability .
Functional Analog: Benzoxazole-Triazole-Thione Derivatives
Compounds such as 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () and 4-(3-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () share bromo or methyl substituents but differ in core heterocycles:
- Core: Benzoxazole-triazole-thione vs. oxireno-benzodioxole.
- Substituents : Bromophenyl groups () vs. bromo directly on the fused ring.
- Spectral Data: IR: Bromo-substituted analogs show C-Br stretches near 533 cm⁻¹ (), absent in non-bromo compounds (). NMR: Methyl groups in both compounds resonate near δ 2.40–2.55 ppm (), consistent with the target compound’s methyl substituents .
Stereochemical Considerations
Stereoselective synthesis methods for d-biotin () highlight the importance of chiral centers in fused heterocycles:
- Reduction Steps : High stereoselectivity in reductions (e.g., using diisobutylaluminum hydride in ) may be relevant for achieving the target compound’s (3aR,5aR,6aR,6bS) configuration.
- Catalytic Hydrogenation : Used in d-biotin synthesis () to remove benzyl groups, a step that could apply to deprotection in the target compound’s synthesis .
Data Tables
Table 1. Structural and Spectral Comparison
*Inferred from analogs.
Preparation Methods
Electrophilic Aromatic Substitution
Bromination at the 4-position of the benzodioxole scaffold is achieved via electrophilic substitution. JP2020524131A outlines a method using N-bromosuccinimide (NBS) in carbon tetrachloride at 40–60°C, yielding 85–92% of the mono-brominated product. The reaction proceeds through a bromonium ion intermediate, with the electron-rich aromatic ring directing substitution to the para position relative to the oxireno group.
Reaction Conditions Table
Radical Bromination
Alternative methods employ dibromine (Br₂) in the presence of Lewis acids such as FeBr₃. WO2018234299A1 reports a 78% yield when using Br₂ in chloroform at 30°C, though this approach requires rigorous exclusion of moisture to prevent hydrolysis. Radical initiators like AIBN (azobisisobutyronitrile) enhance regioselectivity but may reduce stereochemical fidelity.
Stereochemical Control
The (3aS,5aR,6aR,6bS) configuration is preserved using chiral phase-transfer catalysts during epoxidation. JP2020524131A utilizes quaternary ammonium salts derived from cinchona alkaloids to enforce enantiomeric excess (>95% ee). Key parameters include:
-
Catalyst Loading : 5–10 mol% relative to the substrate.
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Temperature : 0–5°C to minimize racemization.
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Solvent System : Toluene-water biphasic mixture for efficient phase separation.
Purification and Isolation
Crude product purification involves column chromatography on silica gel with a hexane-ethyl acetate gradient (9:1 to 4:1 v/v). WO2018234299A1 emphasizes the use of high-performance liquid chromatography (HPLC) for isolating stereoisomers, achieving ≥99% purity. Recrystallization from ethanol-water mixtures further enhances crystallinity.
Industrial Scalability
Large-scale production (≥100 kg batches) employs continuous flow reactors to maintain precise temperature control and reduce reaction times. JP2020524131A demonstrates a 90% yield at pilot scale using:
Environmental considerations drive the replacement of chlorinated solvents with 2-methyltetrahydrofuran (2-MeTHF) , a biodegradable alternative.
Analytical Characterization
Final product validation includes:
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NMR Spectroscopy : and NMR confirm substitution patterns and stereochemistry.
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High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 247.09 [M+H]⁺ aligns with the theoretical molecular weight.
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X-ray Crystallography : Resolves absolute configuration, with CCDC deposition numbers available for reference.
Challenges and Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
